

# physicochemical properties of 2-hydroxyquinoline-3-carbaldehyde

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## Compound of Interest

Compound Name: 2-Hydroxyquinoline-3-carbaldehyde

Cat. No.: B113261

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An In-depth Technical Guide on **2-Hydroxyquinoline-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Hydroxyquinoline-3-carbaldehyde**, also known by its tautomeric name 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, is a heterocyclic aromatic aldehyde. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.<sup>[1][2]</sup> The presence of both a reactive aldehyde group and a hydroxyl group (in its enol form) or an amide group (in its keto form) makes this molecule a versatile building block for the synthesis of more complex derivatives and metal complexes.

This document provides a comprehensive overview of the known physicochemical properties, spectroscopic characteristics, and relevant experimental protocols for **2-hydroxyquinoline-3-carbaldehyde**. It also explores its biological activities, focusing on its potential as an anticancer agent.

## Physicochemical Properties

The fundamental physicochemical properties of **2-hydroxyquinoline-3-carbaldehyde** are summarized in Table 1. The compound exists predominantly in the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (lactam) form in polar solvents.[3]

Table 1: Physicochemical Data for **2-Hydroxyquinoline-3-carbaldehyde**

Property	Value	Source(s)
IUPAC Name	2-oxo-1H-quinoline-3-carbaldehyde	[4]
Synonyms	2-hydroxyquinoline-3-carboxaldehyde, 3-formyl-2-quinolone	[4][5]
CAS Number	91301-03-0	[4][6]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub>	[4][6]
Molecular Weight	173.17 g/mol	[4][7]
Appearance	Yellow powder (typical)	[8]
Melting Point	Data not consistently available	
Boiling Point	434.9 °C (Predicted)	[7]
Flash Point	280 °C (Predicted)	[7]

## Spectroscopic Properties

Detailed experimental spectra for **2-hydroxyquinoline-3-carbaldehyde** are not widely published. However, the expected spectroscopic characteristics can be predicted based on its functional groups and data from closely related analogs.[9][10]

Table 2: Predicted Spectroscopic Data for **2-Hydroxyquinoline-3-carbaldehyde**

Technique	Feature	Expected Chemical Shift / Wavenumber
<sup>1</sup> H NMR	Aldehydic Proton (CHO)	δ 10.0 - 10.6 ppm (singlet)
Aromatic Protons	δ 7.0 - 8.5 ppm (multiplets)	
N-H Proton	δ 11.5 - 12.5 ppm (broad singlet)	
<sup>13</sup> C NMR	Carbonyl Carbon (C=O, aldehyde)	δ 190 - 195 ppm
Carbonyl Carbon (C=O, lactam)	δ 160 - 165 ppm	
Aromatic Carbons	δ 115 - 145 ppm	
IR Spectroscopy	N-H Stretch (lactam)	3100 - 3300 cm <sup>-1</sup> (broad)
C-H Stretch (aldehyde)	2720 - 2880 cm <sup>-1</sup> (often two weak bands)	
C=O Stretch (aldehyde)	1680 - 1700 cm <sup>-1</sup> (strong)	
C=O Stretch (lactam)	1640 - 1670 cm <sup>-1</sup> (strong)	
C=C Stretch (aromatic)	1450 - 1600 cm <sup>-1</sup>	
UV-Vis	π → π* transitions	λ <sub>max</sub> ~270-350 nm in polar solvents

## Experimental Protocols

### Synthesis Protocol

The synthesis of **2-hydroxyquinoline-3-carbaldehyde** can be achieved via a two-step process starting from acetanilide. The first step involves the Vilsmeier-Haack reaction to form the 2-chloroquinoline-3-carbaldehyde intermediate, followed by acidic hydrolysis to yield the final product.[\[11\]](#)[\[12\]](#)

Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)[\[12\]](#)

- To a flask cooled to 0-5 °C, add N,N-Dimethylformamide (DMF, 34.65 mmol).
- Slowly add phosphorus oxychloride (POCl<sub>3</sub>, 98.28 mmol) dropwise while maintaining the temperature. Stir for 5 minutes.
- Add acetanilide (10.37 mmol) portion-wise to the mixture.
- Heat the resulting solution to 75-80 °C for 8 hours.
- After cooling to room temperature, pour the reaction mixture into crushed ice with vigorous stirring.
- Filter the pale yellow precipitate, wash thoroughly with water, and dry.
- The crude 2-chloroquinoline-3-carbaldehyde can be recrystallized from ethyl acetate.

Step 2: Synthesis of **2-Hydroxyquinoline-3-carbaldehyde** (Hydrolysis)[[11](#)]

- Place the 2-chloroquinoline-3-carbaldehyde (0.01 mol) from Step 1 into a 250 mL beaker.
- Add a solution of 4 M Hydrochloric Acid (HCl, 35 mL).
- Subject the mixture to microwave irradiation (e.g., 120 W) for approximately 6 minutes.
- Allow the beaker to cool to room temperature, during which a yellow solid will precipitate.
- Pour the contents into a beaker containing 100 g of crushed ice.
- Filter the solid, wash with water, dry, and recrystallize from glacial acetic acid to yield pure **2-hydroxyquinoline-3-carbaldehyde**.

Diagram 1: Synthesis Workflow

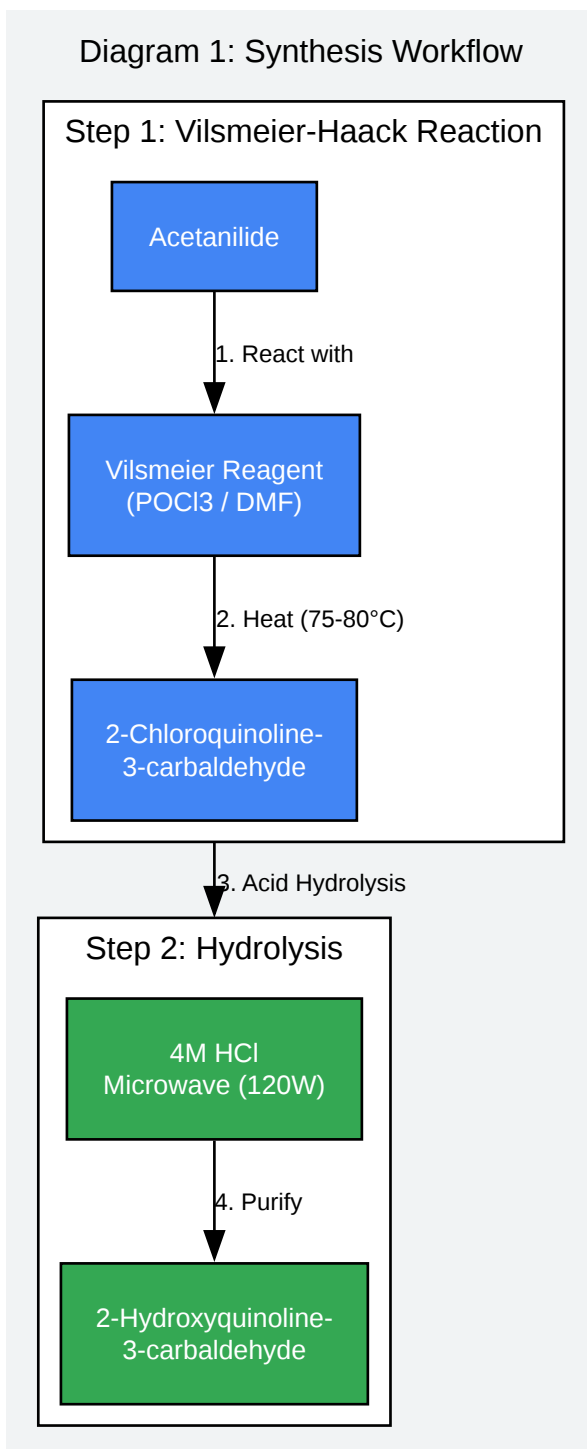
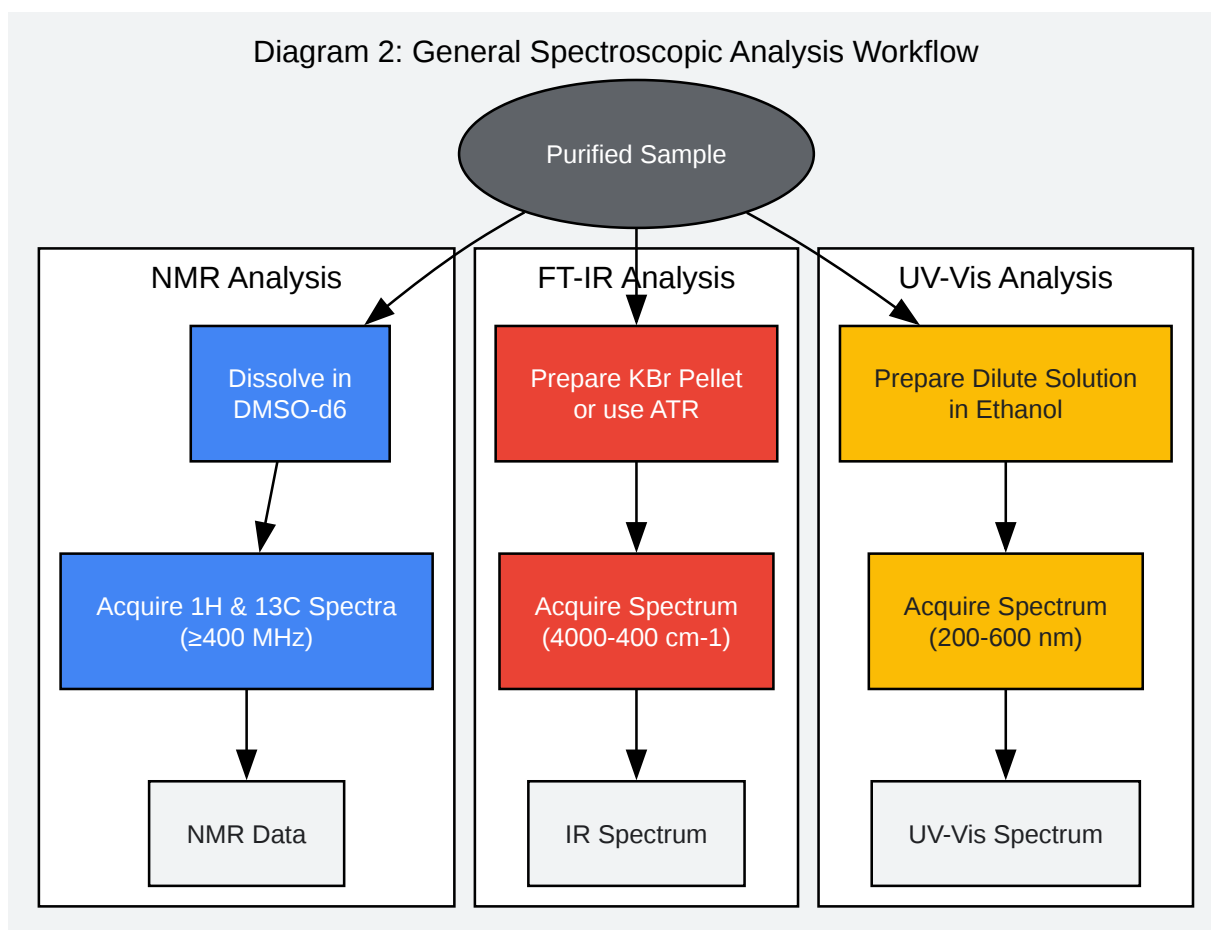
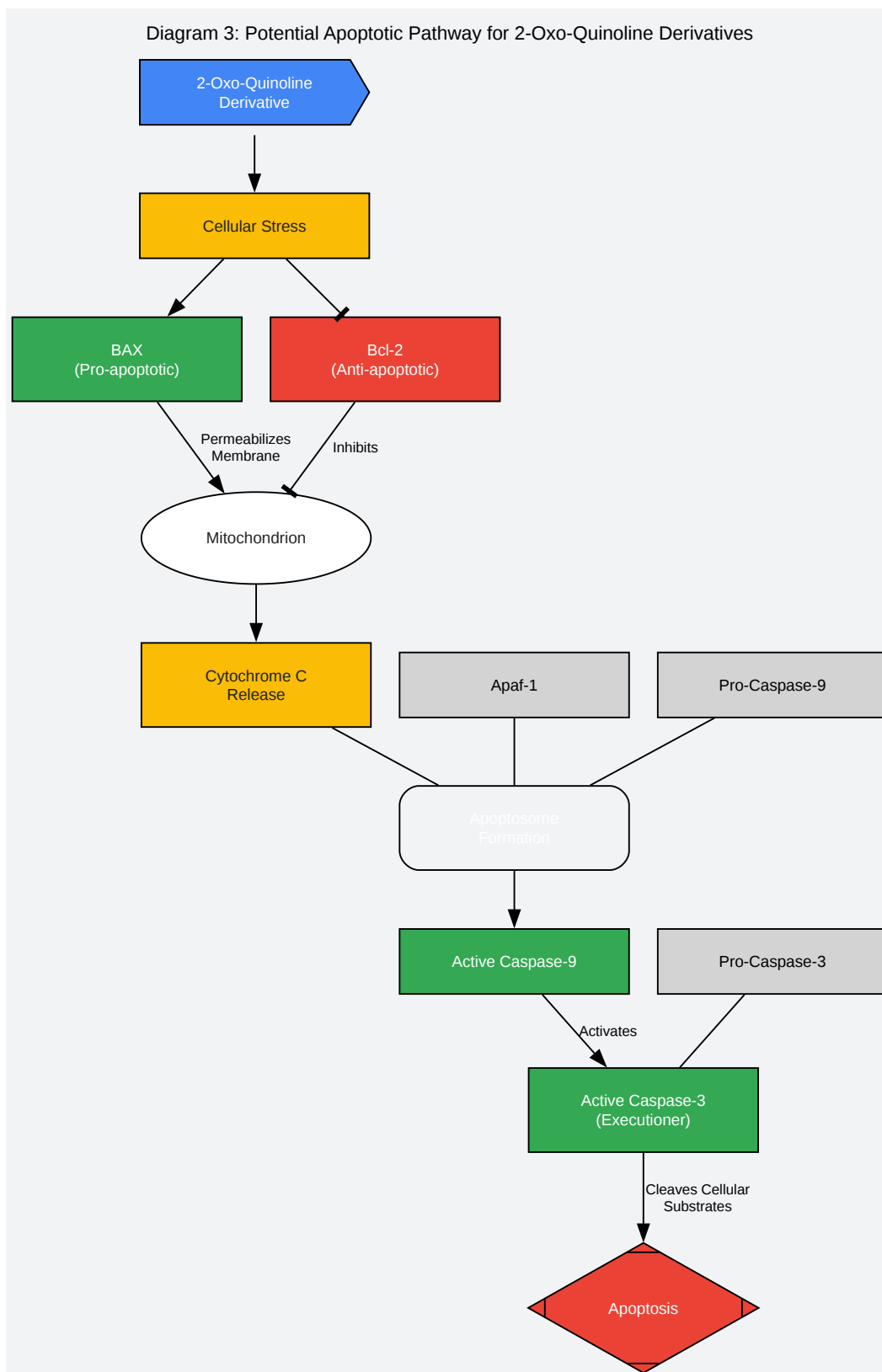


Diagram 2: General Spectroscopic Analysis Workflow





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